molecular formula C30H46O6 B1162305 Scillascillol CAS No. 2023822-39-9

Scillascillol

Cat. No.: B1162305
CAS No.: 2023822-39-9
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Scillascillol, being a triterpenoid, undergoes various chemical reactions typical of this class of compounds. These reactions include:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can undergo reduction reactions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scillascillol has several scientific research applications:

Mechanism of Action

The mechanism of action of scillascillol involves its interaction with various molecular targets and pathways. As a triterpenoid, it is believed to exert its effects through modulation of signaling pathways involved in inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is known to affect enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Scillascillol is unique among lanostane-type triterpenoids due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities.

Properties

InChI

InChI=1S/C30H46O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21-23,31-33H,7-16H2,1-6H3/t17-,18-,21-,22+,23+,25-,26-,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSGBWZNJGIOHF-WCUHBYDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(C6(C)CO)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]([C@H](C(=O)O2)C)O)O[C@@]13CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6[C@@]5(CC[C@@H]([C@]6(C)CO)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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